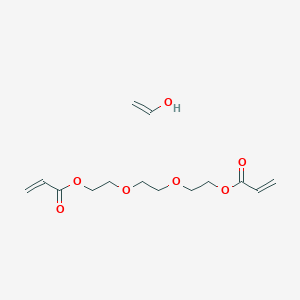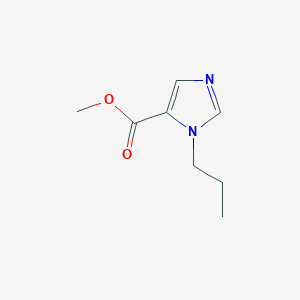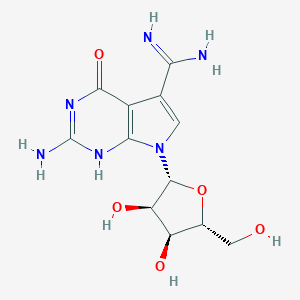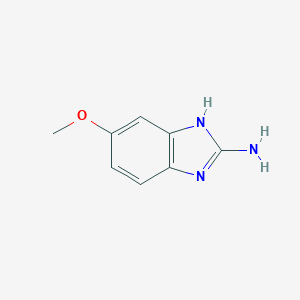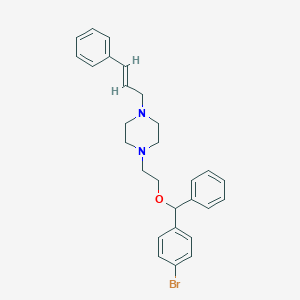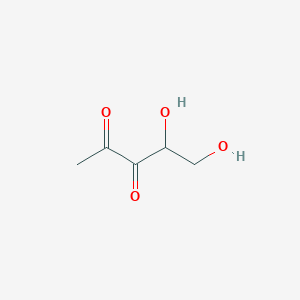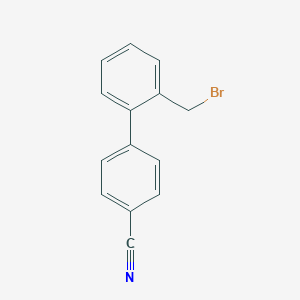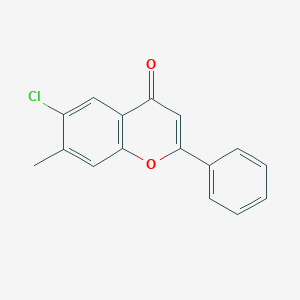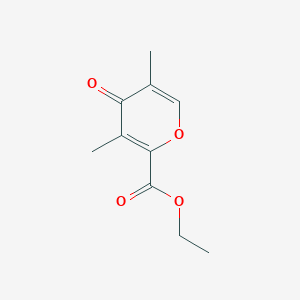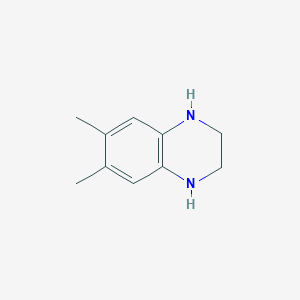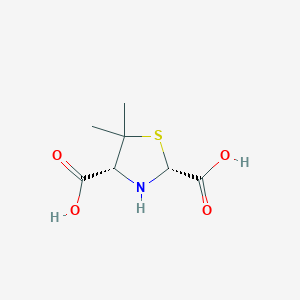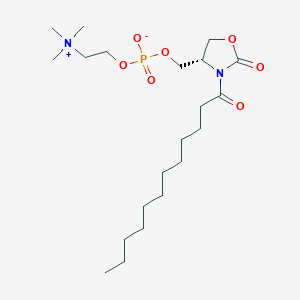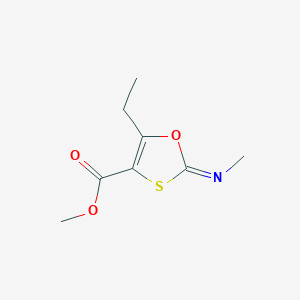![molecular formula C19H30O3Si B115048 4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one CAS No. 955978-16-2](/img/structure/B115048.png)
4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The tert-butyl(dimethyl)silyl group is commonly used in organic chemistry as a protective group for alcohols . It’s often referred to as the TBDMS or TBS group. The compound you’re asking about seems to be a complex organic molecule that contains this protective group.
Molecular Structure Analysis
The molecular structure of such compounds typically involves a silicon atom bonded to an oxygen atom (from the alcohol it’s protecting) and the carbon atoms of the tert-butyl and dimethyl groups .Chemical Reactions Analysis
In general, tert-butyl(dimethyl)silyl ethers can be deprotected back to the alcohols under acidic conditions . They are also stable to aqueous base .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on the specific structure of the compound. For example, tert-butyl(dimethyl)silyl ethers are generally stable to aqueous base, but can be converted back to the alcohols under acidic conditions .Orientations Futures
The use of protective groups like tert-butyl(dimethyl)silyl is a common strategy in the synthesis of complex organic molecules, including natural products and pharmaceuticals . Therefore, research in this area is ongoing, with the aim of developing more efficient and selective methods for the protection and deprotection of functional groups.
Propriétés
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3Si/c1-12-14-10-13(20)11-15(14)16(18(5,21)19(12)8-9-19)22-23(6,7)17(2,3)4/h11,16,21H,8-10H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSDGDYXPRGCRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(=O)C=C2C(C(C13CC3)(C)O)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

